molecular formula C13H14N4S B2769901 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1266829-81-5

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2769901
CAS No.: 1266829-81-5
M. Wt: 258.34
InChI Key: QGYSIAWMYUXYIO-UHFFFAOYSA-N
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Description

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 4 and 6 of the benzothiazole ring can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling of Benzothiazole and Pyrazole Rings: The final step involves the coupling of the benzothiazole and pyrazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the benzothiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-7-4-8(2)12-10(5-7)18-13(15-12)17-11(14)6-9(3)16-17/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYSIAWMYUXYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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